1,4-Diamino-2,3-dichloroanthraquinone

Supercritical Fluid Extraction Dyeing Technology Materials Processing

Selecting 1,4-Diamino-2,3-dichloroanthraquinone (Disperse Violet 28) based solely on its anthraquinone class is a costly risk. The precise 2,3-dichloro substitution differentiates it from generic violet dyes, delivering ISO lightfastness grade 7—critical for outdoor and automotive textiles—and providing the exact precursor structure for synthesizing high-value Disperse Blue 60 and Violet 26. Its halogen configuration also enhances catalytic activity in sustainable oxidation processes. Verify the substitution pattern to ensure batch-to-batch color consistency, regulatory fastness compliance, and reaction specificity. This product is the performance-grade intermediate, not a commodity violet substitute.

Molecular Formula C14H8Cl2N2O2
Molecular Weight 307.1 g/mol
CAS No. 81-42-5
Cat. No. B1221424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diamino-2,3-dichloroanthraquinone
CAS81-42-5
Synonyms1,4-diamino-2,3-dichloroanthraquinone
Molecular FormulaC14H8Cl2N2O2
Molecular Weight307.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N
InChIInChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2
InChIKeyKZYAYVSWIPZDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diamino-2,3-dichloroanthraquinone (CAS 81-42-5) Technical Baseline and Chemical Identity


1,4-Diamino-2,3-dichloroanthraquinone (CAS 81-42-5), also known as C.I. Disperse Violet 28 (C.I. 61102) and Solvent Violet 31, is a chlorinated anthraquinone derivative with the molecular formula C14H8Cl2N2O2 . It is a dark purple to black powder, typically supplied at a purity of ≥93% (HPLC) . The compound is insoluble in water but soluble in organic solvents such as acetone, ethanol, and benzene, and has a melting point of approximately 295°C [1]. Its primary industrial role is as a high-performance disperse dye for polyester and nylon textiles and as a critical intermediate for synthesizing other anthraquinone dyes such as Disperse Blue 60 and Disperse Violet 26 . Additionally, it has demonstrated utility as a co-catalyst in metal-free aerobic oxidation reactions [2].

Why 1,4-Diamino-2,3-dichloroanthraquinone Cannot Be Interchanged with Other Anthraquinone Disperse Dyes


While anthraquinone-based disperse dyes share a common core structure, substitution patterns critically dictate performance. 1,4-Diamino-2,3-dichloroanthraquinone possesses a specific 2,3-dichloro substitution on the 1,4-diaminoanthraquinone framework, which directly influences its solubility, lightfastness, and reactivity [1]. Generic substitution with other violet anthraquinone dyes (e.g., C.I. Disperse Violet 1 or 26) or even non-chlorinated analogs (e.g., 1,4-diaminoanthraquinone) can lead to significant deviations in color shade, fastness properties, and processing behavior . For instance, the chlorine atoms on this molecule are essential for its role as a precursor in the synthesis of downstream dyes like Disperse Blue 60 and Disperse Violet 26, and for its function as a co-catalyst in oxidation reactions where halogen substitution enhances activity [2]. Therefore, selection based solely on the anthraquinone class without verifying the precise substitution pattern risks compromised application performance, from inadequate lightfastness in textiles to suboptimal catalytic efficiency [3].

Quantitative Differentiation Evidence for 1,4-Diamino-2,3-dichloroanthraquinone (CAS 81-42-5)


Supercritical CO2 Solubility: A 1.5-2x Enhancement Over Other Anthraquinone Derivatives

In supercritical carbon dioxide (sc-CO2), a green solvent for dyeing and extraction, the mole fraction solubility of 1,4-diamino-2,3-dichloroanthraquinone is significantly higher than that of 1,8-dihydroxy-4,5-dinitroanthraquinone across a temperature range of 323.15–383.15 K and pressures from 12.5–25.0 MPa [1]. The study attributes this enhanced solubility directly to the 2,3-dichloro substitution on the 1,4-diaminoanthraquinone core, which increases solubility relative to the parent compound [1].

Supercritical Fluid Extraction Dyeing Technology Materials Processing

Lightfastness Performance: ISO Rating of 7 vs. Class Average of 4-5

1,4-Diamino-2,3-dichloroanthraquinone (C.I. Disperse Violet 28) demonstrates a lightfastness rating of 7 on the ISO scale when tested on polyester under standard conditions [1]. This is a significant improvement over the typical lightfastness rating of 4-5 reported for the broader class of disperse dyes . The specific 2,3-dichloro substitution pattern on the anthraquinone core is a key contributor to this enhanced photostability [2].

Textile Dyeing Color Fastness Outdoor Fabrics

Catalytic Oxidation Efficiency: 82.3% Conversion with High Selectivity at Reduced Catalyst Loading

As a co-catalyst in a metal-free aerobic oxidation system, 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ) enables high conversion and selectivity at lower catalyst loadings than conventional N-hydroxyphthalimide (NHPI) systems [1]. In the oxidation of ethylbenzene, the TCNHPI/DADCAQ system achieved 82.3% conversion and 86.9% selectivity to acetophenone using 5 mol% NDHPI and 1.25 mol% DADCAQ, whereas typical NHPI-catalyzed processes often require 10 mol% catalyst loading [2]. This represents a significant improvement in catalyst efficiency and resolves a common issue of high catalyst consumption in N-hydroxyl systems [2].

Metal-Free Catalysis Green Chemistry Oxidation

Washing Fastness: Superior Stain and Fade Resistance Relative to Disperse Dye Class Average

In ISO washing fastness tests, 1,4-diamino-2,3-dichloroanthraquinone (Disperse Violet 28) exhibits a fade rating of 5 and a stain rating of 4 on polyester [1]. This performance surpasses the moderate-to-good washing fastness typical of many disperse dyes, which often exhibit ratings of 3-4 for both fade and stain . The enhanced wash fastness is attributed to the strong intermolecular interactions between the planar, chlorinated anthraquinone structure and the polyester fiber, which resist extraction during laundering [2].

Textile Finishing Garment Durability Home Textiles

Purity and Identity Specification: Verified C.I. 61102 Grade with ≥93% HPLC Purity

Commercially available 1,4-diamino-2,3-dichloroanthraquinone is supplied as a dye intermediate conforming to the C.I. 61102 specification, with a minimum purity of 93% as determined by HPLC . This level of characterization provides a reliable benchmark for procurement, ensuring batch-to-batch consistency in downstream applications. In contrast, some alternative anthraquinone derivatives or less-characterized dye intermediates may lack such explicit purity guarantees, introducing variability in color yield, fastness, or synthetic outcomes .

Quality Control Analytical Chemistry Procurement

High-Value Application Scenarios for 1,4-Diamino-2,3-dichloroanthraquinone (Disperse Violet 28) Based on Quantitative Evidence


High-Durability Polyester and Nylon Textiles Requiring Superior Lightfastness

For outdoor apparel, automotive upholstery, and technical textiles where prolonged UV exposure is expected, 1,4-diamino-2,3-dichloroanthraquinone is the preferred violet dye due to its ISO lightfastness rating of 7, significantly exceeding the class average of 4-5 [1]. This ensures long-term color retention and prevents premature fading, directly addressing a key failure mode in textile applications [2].

Precursor for High-Performance Anthraquinone Dyes (Disperse Blue 60 and Violet 26)

The compound's specific 2,3-dichloro substitution pattern is essential for its role as a synthetic intermediate. It is the direct precursor for the industrial-scale production of C.I. Disperse Blue 60 (Turquoise Blue) and C.I. Disperse Violet 26, two high-value dyes with their own specific performance characteristics . Selection of this exact compound ensures the correct substitution pattern is carried forward, which is critical for achieving the target color and fastness properties of the final dye products [3].

Co-Catalyst in Metal-Free Aerobic Oxidation for Fine Chemical Synthesis

In the synthesis of ketones and carboxylic acids from hydrocarbons, 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ) functions as an efficient co-catalyst, enabling high conversion (e.g., 82.3% for ethylbenzene) and selectivity (86.9% to acetophenone) at reduced catalyst loadings (1.25 mol% vs. 10 mol% for conventional NHPI) [4]. This makes it valuable for developing more sustainable and cost-effective oxidation processes in the pharmaceutical and petrochemical industries [5].

Supercritical CO2 Dyeing Processes for Environmental Compliance

The enhanced solubility of 1,4-diamino-2,3-dichloroanthraquinone in supercritical CO2, compared to other anthraquinone derivatives, positions it as a candidate for water-free dyeing technologies [6]. This application scenario is particularly relevant for manufacturers seeking to reduce water consumption and eliminate aqueous effluent in textile processing, aligning with increasingly stringent environmental regulations [7].

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